![molecular formula C23H20N2O5S B3002066 3-[4-(benzyloxy)phenyl]-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole CAS No. 1105210-64-7](/img/structure/B3002066.png)
3-[4-(benzyloxy)phenyl]-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(benzyloxy)phenyl]-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a benzyloxy group, a methoxybenzenesulfonyl group, and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(benzyloxy)phenyl]-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole typically involves multiple steps. One common method starts with the preparation of the benzyloxyphenyl intermediate, which is then reacted with a sulfonyl chloride derivative to introduce the methoxybenzenesulfonyl group. The final step involves the formation of the oxadiazole ring through cyclization reactions under specific conditions, such as the use of dehydrating agents and elevated temperatures .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(benzyloxy)phenyl]-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzoic acid derivatives.
Reduction: Sulfonyl group reduction can produce thiol derivatives.
Substitution: Electrophilic substitution can introduce nitro or halogen groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
3-[4-(benzyloxy)phenyl]-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of 3-[4-(benzyloxy)phenyl]-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-(benzyloxy)phenylacetic acid: Shares the benzyloxyphenyl moiety but lacks the oxadiazole ring and sulfonyl group.
4-(benzyloxy)phenyl isocyanate: Contains the benzyloxyphenyl group but features an isocyanate functional group instead of the oxadiazole ring.
Uniqueness
3-[4-(benzyloxy)phenyl]-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the benzyloxy and methoxybenzenesulfonyl groups, along with the oxadiazole ring, makes it a versatile compound for various applications .
Propiedades
IUPAC Name |
5-[(4-methoxyphenyl)sulfonylmethyl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c1-28-19-11-13-21(14-12-19)31(26,27)16-22-24-23(25-30-22)18-7-9-20(10-8-18)29-15-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDWUMZOWKAOIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B3001986.png)
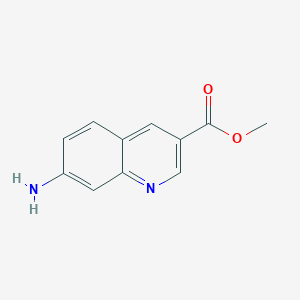

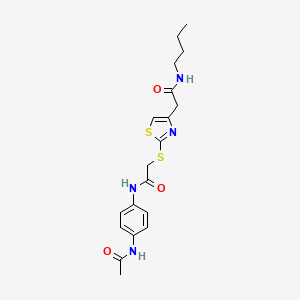

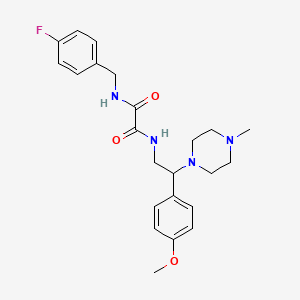
![4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3,3-dimethylpiperazin-2-one](/img/structure/B3001996.png)
![(2,3-dichlorophenyl)-[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone](/img/structure/B3001998.png)
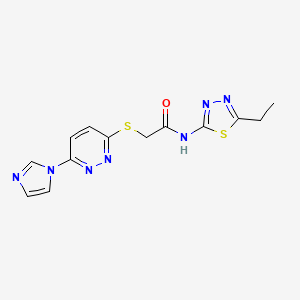
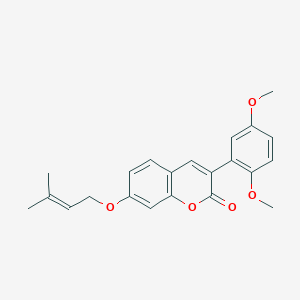
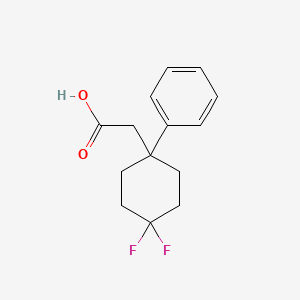
![Ethyl 1-methyl-1,6-dihydropyrrolo[2,3-C]pyrazole-5-carboxylate](/img/structure/B3002003.png)
![4,6-Diazaspiro[2.4]heptane-5,7-dione](/img/structure/B3002006.png)
